molecular formula C12H16BN3O2 B14065778 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazolo[3,4-C]pyridine

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazolo[3,4-C]pyridine

Cat. No.: B14065778
M. Wt: 245.09 g/mol
InChI Key: ZNDOSKNZGXDZNZ-UHFFFAOYSA-N
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Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazolo[3,4-C]pyridine is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology. The compound is characterized by the presence of a pyrazolo[3,4-C]pyridine core, which is functionalized with a dioxaborolan group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazolo[3,4-C]pyridine typically involves the reaction of pyrazolo[3,4-C]pyridine with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base in an organic solvent . The reaction conditions often include temperatures ranging from 80°C to 120°C and reaction times of several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazolo[3,4-C]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

The mechanism by which 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazolo[3,4-C]pyridine exerts its effects involves its interaction with specific molecular targets. The dioxaborolan group can form reversible covalent bonds with nucleophilic sites on target molecules, facilitating various chemical transformations. The pyrazolo[3,4-C]pyridine core can interact with biological macromolecules, influencing their function and activity .

Properties

Molecular Formula

C12H16BN3O2

Molecular Weight

245.09 g/mol

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazolo[3,4-c]pyridine

InChI

InChI=1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)10-8-5-6-14-7-9(8)15-16-10/h5-7H,1-4H3,(H,15,16)

InChI Key

ZNDOSKNZGXDZNZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CN=CC3=NN2

Origin of Product

United States

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